methyl {[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate
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Overview
Description
Methyl {[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is a complex organic compound that belongs to the class of 1,2,4-triazoles These compounds are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate typically involves multiple steps:
Starting Materials: The synthesis begins with 4-methoxyaniline and 4-methylbenzoyl chloride.
Formation of Hydrazinecarbothioamide: 4-methoxyaniline is reacted with hydrazinecarbothioamide to form N-(4-methoxyphenyl)hydrazinecarbothioamide.
Cyclization: This intermediate undergoes cyclization to form 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Methyl {[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the ester group, leading to different products.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl {[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s potential biological activities, such as antimicrobial and antifungal properties, are of interest.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of methyl {[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The methoxy and methylphenyl groups can enhance the compound’s binding affinity and selectivity for these targets. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
- 4-Methoxyphenethylamine
- 2-{[4,5-Bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide
Uniqueness
Methyl {[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and methylphenyl groups enhance its solubility and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
763111-40-6 |
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Molecular Formula |
C19H19N3O3S |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
methyl 2-[[5-(4-methoxyphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate |
InChI |
InChI=1S/C19H19N3O3S/c1-13-4-8-15(9-5-13)22-18(14-6-10-16(24-2)11-7-14)20-21-19(22)26-12-17(23)25-3/h4-11H,12H2,1-3H3 |
InChI Key |
AFMSUMCEJWZMSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)OC)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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